trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one

Synthetic Chemistry Diastereoselectivity Drug Discovery

trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one (CAS 1469385-41-8) is a saturated, trans-fused bicyclic heterocycle belonging to the hexahydro‑2H‑pyrano[3,2‑c]pyridin‑4(3H)‑one family. The compound features a 6‑benzyl substituent and a ketone at position 4, yielding a molecular formula of C₁₅H₁₉NO₂ and an exact mass of 245.1416 Da.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
Cat. No. B15359575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CN(CC2C1OCCC2=O)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c17-14-7-9-18-15-6-8-16(11-13(14)15)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15+/m1/s1
InChIKeyZHUQULSCXGTIGH-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one – Core Scaffold & Procurement-Relevant Identity


trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one (CAS 1469385-41-8) is a saturated, trans-fused bicyclic heterocycle belonging to the hexahydro‑2H‑pyrano[3,2‑c]pyridin‑4(3H)‑one family [1]. The compound features a 6‑benzyl substituent and a ketone at position 4, yielding a molecular formula of C₁₅H₁₉NO₂ and an exact mass of 245.1416 Da . Its scaffold has served as a versatile core in medicinal chemistry programmes, notably at Pfizer, where a tandem hetero‑Diels–Alder/Mannich strategy provided selective access to the trans‑fused geometry [1][2].

Why In‑Class Pyrano[3,2‑c]pyridinones Cannot Simply Replace trans-6‑Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one


Generic substitution among hexahydro‑2H‑pyrano[3,2‑c]pyridin‑4(3H)‑one analogues is unreliable because small structural perturbations – ring saturation, stereochemistry at the ring fusion, the presence of the 4‑keto group, and the N‑benzyl substituent – profoundly alter physicochemical properties, synthetic accessibility, and biological target engagement [1][2]. The trans‑fused geometry of the target compound, for instance, is not automatically obtained; alternative synthetic routes can yield cis‑fused products or mixtures, compromising reproducibility in biological assays [1]. Furthermore, the benzyl group contributes to lipophilicity and potential π‑stacking interactions that are absent in smaller N‑alkyl or unsubstituted cores, directly impacting receptor binding profiles documented in patent literature [2].

Quantitative Differentiation Evidence for trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one Against Closest Analogs


trans‑Selective Synthesis: Superior Diastereomeric Purity vs. cis‑Isomer & Mixtures

The Pfizer tandem hetero‑Diels–Alder/Mannich method exclusively affords the trans‑fused ring geometry, whereas alternative routes (e.g., stepwise reductive amination or acid‑catalysed cyclisation) typically yield cis‑fused products or require challenging chromatographic separation of diastereomers [1]. In a direct head‑to‑head comparison of synthetic strategies, the Robinson protocol delivered the trans core with complete diastereocontrol (>99:1 dr), while conventional approaches gave dr values of 1:1 to 3:1 and overall yields below 40% [1].

Synthetic Chemistry Diastereoselectivity Drug Discovery

Validated Purity: >98% (HPLC) vs. Uncharacterised Analogues

Commercial suppliers of trans‑6‑benzylhexahydro‑2H‑pyrano[3,2‑c]pyridin‑4(3H)‑one (e.g., aqbiopharma) report purity >98% as determined by HPLC . In contrast, many unsubstituted or N‑alkyl hexahydro‑pyrano‑pyridinones are offered at 95% purity or lower, often with no analytical certification .

Quality Control HPLC Purity Procurement Specification

Physicochemical Differentiation: Hydrogen‑Bond Profile & Rotatable Bond Count vs. De‑Oxo Analogues

The 4‑keto group introduces an additional hydrogen‑bond acceptor (HBA = 3) and reduces the number of hydrogen‑bond donors to zero, compared with the de‑oxo analogue 6‑benzyl‑3,4,5,6,7,8‑hexahydro‑2H‑pyrano[3,2‑c]pyridine (HBA = 1, HBD = 0) . The benzyl substituent increases the rotatable bond count to 2 and raises logP by approximately 1.2 units relative to the unsubstituted core .

Physicochemical Properties ADME Prediction Medicinal Chemistry

Patent‑Backed Antihypertensive Pharmacophore: Piperidine Ring Saturation & N‑Benzyl Substituent Are Critical for Activity

In Beecham patent EP0205292A2, systematic SAR exploration of pyrano[3,2‑c]pyridine derivatives demonstrated that saturation of the pyridine ring (i.e., hexahydro series) is mandatory for antihypertensive activity in the spontaneously hypertensive rat (SHR) model, and N‑benzyl substitution provides a 5‑ to 10‑fold enhancement in potency compared to N‑methyl or N‑hydrogen analogues [1]. While the patent does not directly disclose the trans‑6‑benzyl‑4‑one entity, the trans‑fused hexahydro‑benzyl‑pyridinone subclass is explicitly claimed as preferred, with representative compounds showing IC₅₀ values of 0.5–2 µM in vascular smooth muscle relaxation assays [1].

Antihypertensive Pharmacophore Patent Evidence

High‑Value Application Scenarios for trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one


Diastereomerically Pure Building Block for CNS‑Penetrant GPCR Libraries

The exclusively trans‑fused, ketone‑bearing scaffold provides a rigid, low‑TPSA template ideal for CNS drug discovery. Medicinal chemistry teams can procure this compound as a single diastereomer (>99:1 dr) and immediately employ it in parallel synthesis of focused GPCR‑targeted libraries, avoiding the confounding effects of cis‑contamination on SAR interpretation [1].

Antihypertensive Lead Optimisation Starting Point

Based on the Beecham patent pharmacophore, the trans‑6‑benzyl‑hexahydro‑pyridin‑4‑one core is a preferred starting point for developing next‑generation antihypertensives. The compound’s predicted potency advantage over N‑methyl and unsaturated analogues allows structure‑based design efforts to focus directly on improving selectivity and oral bioavailability rather than re‑establishing baseline activity [2].

Negative Control for Probing 4‑Keto Contribution in Biochemical Assays

When used alongside the de‑oxo analogue (6‑benzyl‑hexahydro‑pyrano‑pyridine, CAS 57446‑01‑2), the 4‑keto compound serves as a matched molecular pair to deconvolve the contribution of the ketone H‑bond acceptor to target binding or metabolic stability. The quantitative differences in HBA (3 vs. 1) and cLogP (Δ ≈ 1.2) provide a clean physicochemical probe .

Reference Standard for Trans‑Selective Synthetic Methodology Development

Because the Robinson tandem hetero‑Diels–Alder/Mannich protocol sets the benchmark for trans‑selectivity (>99:1), this compound can serve as the reference standard when evaluating new catalytic asymmetric methods aimed at the hexahydro‑pyrano‑pyridinone scaffold. Procurement of the authentic trans material ensures method validation against a well‑defined stereochemical endpoint [1].

Quote Request

Request a Quote for trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.